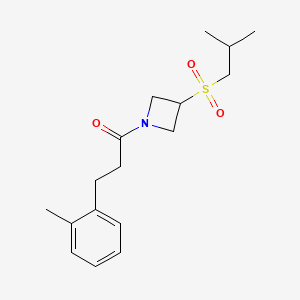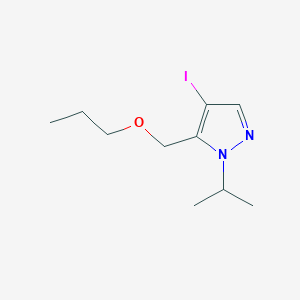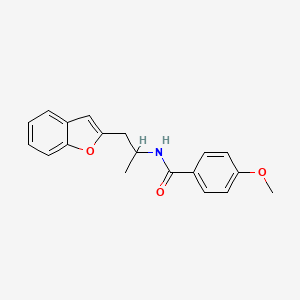
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, also known as IBSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine derivative that has been synthesized using specific methods, and its mechanism of action and biochemical effects have been studied extensively.
科学的研究の応用
Radical Cyclization and Reduction
Azetidin-2-ones, through radical cyclization, offer a route to synthesize novel structures such as bicyclic beta-lactams, which upon reduction yield diverse molecules like piperidines and azepanes. This demonstrates their utility in generating complex structures with potential biological activity (Leemans et al., 2008).
Synthon for Biologically Important Compounds
Azetidin-2-one serves as a synthon for the synthesis of a wide range of organic molecules by exploiting its strain energy. This includes the creation of beta-lactam antibiotics, aromatic beta-amino acids, peptides, and more, illustrating the compound's versatility as a building block in organic synthesis (Deshmukh et al., 2004).
Cycloaddition Reactions
The [2+2] cycloaddition reactions of azetidin-2-ones, such as with chlorosulfonyl isocyanate, result in stereoselective synthesis with good yields, showcasing the method's efficiency in constructing azetidin-2-ones with specific stereochemistry (Łysek et al., 1998).
Gold-Catalysis in Organic Synthesis
Azetidin-3-ones, important in pharmaceutical chemistry, can be efficiently synthesized from propargylic alcohols via gold-catalyzed alkyne intermolecular oxidation, highlighting innovative approaches in heterocycle preparation (Tan & Xiang, 2013).
Antibacterial Activity of Azetidinone Derivatives
Synthesis of novel Schiff base and azetidinone derivatives demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antimicrobial agents (Vashi & Naik, 2004).
特性
IUPAC Name |
3-(2-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-13(2)12-22(20,21)16-10-18(11-16)17(19)9-8-15-7-5-4-6-14(15)3/h4-7,13,16H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHCLOLBJAMEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)
![4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2693197.png)
![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)
![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)

![Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate](/img/structure/B2693205.png)




![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693213.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)
